Lipophilicity Differentiation: LogP Comparison of 2-[(3-Phenylpropyl)sulfanyl]-1,3-benzothiazole Against Key 2-Thio-Substituted Benzothiazole Analogs
The calculated LogP of 2-[(3-phenylpropyl)sulfanyl]-1,3-benzothiazole is 5.02, representing a significant increase over the benzyl analog (LogP ≈ 4.5), the propyl analog (LogP ≈ 3.80), and 2-mercaptobenzothiazole (LogP ≈ 2.42) . This ~0.52 log unit increase over the benzyl analog corresponds to an approximately 3.3-fold increase in octanol-water partition coefficient, while the increase over the propyl analog (~1.22 log units) corresponds to an approximately 16.6-fold increase. In the antimycobacterial QSAR model of Waisser et al. (2011), log MIC values are dominantly raised with increasing log P within the studied range [1], indicating that this lipophilicity increment is structurally linked to predicted biological potency shifts.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 5.02 |
| Comparator Or Baseline | 2-(Benzylthio)benzothiazole: LogP ≈ 4.5; 2-(Propylthio)benzothiazole: LogP ≈ 3.80; 2-Mercaptobenzothiazole: LogP ≈ 2.42 |
| Quantified Difference | ΔLogP = +0.52 vs. benzyl analog (~3.3× increase); +1.22 vs. propyl analog (~16.6× increase); +2.60 vs. 2-mercaptobenzothiazole (~398× increase) |
| Conditions | Computed LogP values from ChemSrc database using standard prediction algorithms |
Why This Matters
Lipophilicity directly influences membrane permeability, non-specific protein binding, and biodistribution in both in vitro cellular assays and in vivo models, making LogP a critical parameter for selecting the appropriate benzothiazole derivative for a given biological screening or formulation context.
- [1] Waisser K, Dolezal R, Cizmarik J, et al. Effect of substitution on the antimycobacterial activity of 2-(substituted benzyl)sulfanyl benzimidazoles, benzoxazoles, and benzothiazoles—a quantitative structure-activity relationship study. Chem Pharm Bull. 2011;59(2):196-201. doi:10.1248/cpb.59.196. View Source
